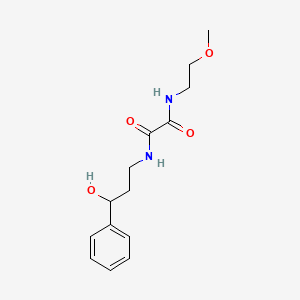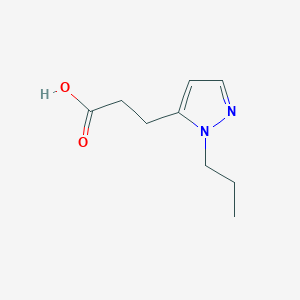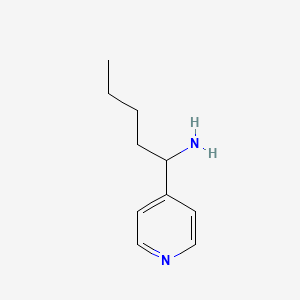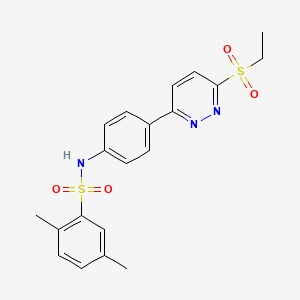
N1-(3-hydroxy-3-phenylpropyl)-N2-(2-methoxyethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(3-hydroxy-3-phenylpropyl)-N2-(2-methoxyethyl)oxalamide, commonly known as HPPME, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. HPPME is a synthetic compound that has been synthesized through a multi-step process.
Wirkmechanismus
The mechanism of action of HPPME is not fully understood, but it is believed to be mediated through its interaction with various molecular targets in the body. HPPME has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase, which are involved in the regulation of neurotransmitter levels in the brain. HPPME has also been shown to modulate the activity of ion channels, including voltage-gated calcium channels and NMDA receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects
HPPME has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that HPPME can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In vivo studies have shown that HPPME can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. HPPME has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic potential.
Vorteile Und Einschränkungen Für Laborexperimente
HPPME has several advantages for lab experiments, including its well-established synthesis method, high purity, and relatively low cost. However, HPPME also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations. These limitations may affect the suitability of HPPME for certain types of experiments and may require the use of alternative compounds or experimental approaches.
Zukünftige Richtungen
There are several future directions for research on HPPME, including the development of new synthetic methods for the compound, the identification of its molecular targets and mechanism of action, and the evaluation of its potential as a therapeutic agent for various diseases. Additionally, further studies are needed to determine the optimal dosage and administration route of HPPME and to evaluate its long-term safety and efficacy in vivo.
Synthesemethoden
HPPME is synthesized through a multi-step process that involves the reaction of 3-phenylpropanal with ethylmagnesium bromide to form 3-hydroxy-3-phenylpropyl alcohol. The alcohol is then reacted with oxalyl chloride to form the corresponding acid chloride, which is then reacted with 2-methoxyethylamine to form HPPME. The synthesis method for HPPME is well-established, and the compound can be synthesized in high yields with good purity.
Wissenschaftliche Forschungsanwendungen
HPPME has potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, HPPME has been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In drug discovery, HPPME has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles. In neuroscience, HPPME has been studied for its effects on the central nervous system and its potential as a therapeutic agent for the treatment of neurological disorders.
Eigenschaften
IUPAC Name |
N-(3-hydroxy-3-phenylpropyl)-N'-(2-methoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-20-10-9-16-14(19)13(18)15-8-7-12(17)11-5-3-2-4-6-11/h2-6,12,17H,7-10H2,1H3,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUHJVGHPYIXGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCCC(C1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2726796.png)
![(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2726801.png)

![3-chloro-N-(5-(7-ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2726803.png)
![N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2726804.png)
![7-Chloro-5-cyclobutyl-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2726806.png)
![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2726808.png)
![N-(3,4-dimethylphenyl)-2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2726809.png)


![N-[Cyano-(3,5-dichlorophenyl)methyl]-3-methyloxolane-2-carboxamide](/img/structure/B2726813.png)


![3-[(4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2726818.png)